4-(4-Nitrobenzoyl)thiobenzaldehyde
Description
4-(4-Nitrobenzoyl)thiobenzaldehyde is a benzaldehyde derivative featuring a nitrobenzoylthio (-S-C₆H₄-CO-NO₂) substituent at the para position of the benzaldehyde core.
Properties
Molecular Formula |
C14H9NO3S |
|---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
4-(4-nitrobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9NO3S/c16-14(11-3-1-10(9-19)2-4-11)12-5-7-13(8-6-12)15(17)18/h1-9H |
InChI Key |
PLDIIXRKNDZKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=S)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrobenzoyl)thiobenzaldehyde typically involves the reaction of 4-nitrobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 4-(4-Nitrobenzoyl)thiobenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrobenzoyl)thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-nitrobenzoic acid.
Reduction: Reduction of the nitro group can yield 4-aminobenzoyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine hydrate are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-nitrobenzoic acid.
Reduction: 4-aminobenzoyl derivatives.
Substitution: Various substituted benzoyl compounds depending on the nucleophile used.
Scientific Research Applications
4-(4-Nitrobenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Nitrobenzoyl)thiobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the modification of protein function, which can be exploited in various therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and inferred properties of 4-(4-Nitrobenzoyl)thiobenzaldehyde and related compounds:
Reactivity and Stability
- The nitro group further deactivates the aromatic ring, reducing electrophilic substitution but favoring reduction or coupling reactions .
- 4-Nitrobenzaldehyde : The nitro group strongly deactivates the ring, making the aldehyde susceptible to nucleophilic attack. It is a precursor in synthesizing pharmaceuticals and explosives .
- 4-Hydroxybenzaldehyde : The hydroxyl group activates the ring for electrophilic substitution (e.g., sulfonation), and its antioxidant properties are well-documented in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
